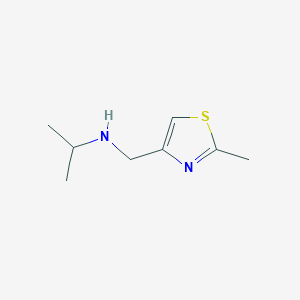
N-((2-methylthiazol-4-yl)methyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-methylthiazol-4-yl)methyl)propan-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methylthiazol-4-yl)methyl)propan-2-amine typically involves the reaction of 2-methylthiazole with propan-2-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
N-((2-methylthiazol-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
N-((2-methylthiazol-4-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: It is utilized in the development of dyes, pigments, and chemical reaction accelerators.
作用機序
The mechanism of action of N-((2-methylthiazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, its anticancer activity may involve the induction of apoptosis in tumor cells through the activation of caspase pathways.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness
N-((2-methylthiazol-4-yl)methyl)propan-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
生物活性
N-((2-methylthiazol-4-yl)methyl)propan-2-amine is a thiazole-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that compounds with thiazole moieties exhibit significant anticancer properties. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Screening
A study screened several thiazole derivatives, including this compound, against human cancer cell lines such as A549 (lung), HeLa (cervical), and Karpas299 (lymphoma). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity.
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. This compound was tested against various bacterial strains.
Antibacterial Testing
The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values reported as follows:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 | |
| Bacillus subtilis | 10.0 |
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as protein kinase inhibition. Thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Inhibition of CDKs
In vitro assays have indicated that compounds similar to this compound can inhibit CDK9, leading to reduced transcriptional activity and subsequent apoptosis in cancer cells . This mechanism highlights the potential of thiazole-containing compounds in cancer therapy.
Structure–Activity Relationship (SAR)
The effectiveness of this compound can be influenced by its structural features. Modifications on the thiazole ring and the amine group have been explored to enhance biological activity.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-donating groups on the thiazole ring improved anticancer activity.
- Chain Length : Variations in the alkyl chain length attached to the amine group affected solubility and bioavailability.
- Lipophilicity : Increased lipophilicity was correlated with enhanced cell membrane permeability and biological activity .
特性
分子式 |
C8H14N2S |
|---|---|
分子量 |
170.28 g/mol |
IUPAC名 |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-6(2)9-4-8-5-11-7(3)10-8/h5-6,9H,4H2,1-3H3 |
InChIキー |
HNGGPKHCJDDBJE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CNC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















